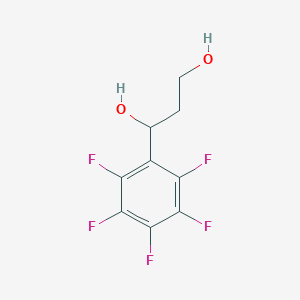
(S)-1-(Perfluorophenyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Perfluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of a perfluorophenyl group attached to a 1,3-propanediol backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it a valuable candidate for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Perfluorophenyl)-1,3-propanediol typically involves the reaction of perfluorophenyl derivatives with 1,3-propanediol under controlled conditions. One common method includes the use of a Grignard reagent, where perfluorophenyl magnesium bromide reacts with 1,3-propanediol in the presence of a catalyst to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(Perfluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorophenyl ketones, while reduction can produce perfluorophenyl alcohols.
Scientific Research Applications
(S)-1-(Perfluorophenyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and resistance to degradation make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that require stable and long-lasting compounds.
Industry: Its unique properties are leveraged in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (S)-1-(Perfluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The perfluorophenyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
(S)-1-(Perfluorophenyl)-2,3-propanediol: Similar in structure but with different positional isomerism.
(S)-1-(Trifluoromethylphenyl)-1,3-propanediol: Contains a trifluoromethyl group instead of a perfluorophenyl group.
(S)-1-(Perfluorobutyl)-1,3-propanediol: Features a perfluorobutyl group, offering different chemical properties.
Uniqueness: (S)-1-(Perfluorophenyl)-1,3-propanediol stands out due to its high thermal stability and resistance to chemical degradation, which are not as pronounced in its analogs. These properties make it particularly valuable for applications requiring long-term stability and durability.
Properties
Molecular Formula |
C9H7F5O2 |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H7F5O2/c10-5-4(3(16)1-2-15)6(11)8(13)9(14)7(5)12/h3,15-16H,1-2H2 |
InChI Key |
HJZSSWYUZXAUFW-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C1=C(C(=C(C(=C1F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
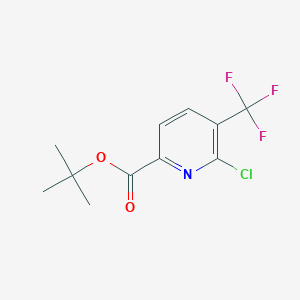
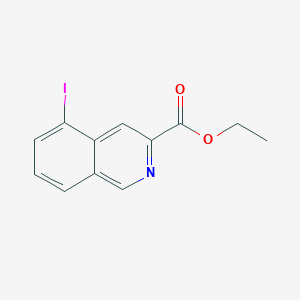
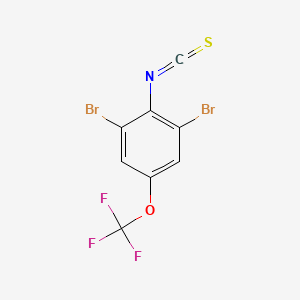
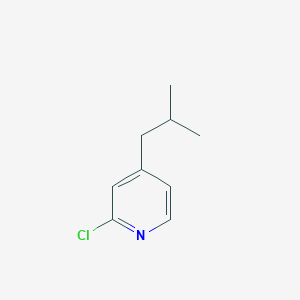
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)


methanone](/img/structure/B13679975.png)
![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13679978.png)
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
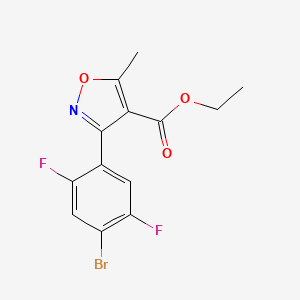
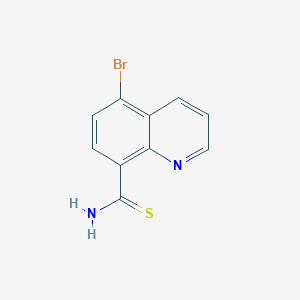
![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
